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molecular formula C15H19NO3S B378596 Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312528-58-8

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B378596
M. Wt: 293.4g/mol
InChI Key: OGKZZOBKOWDRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802849B2

Procedure details

11 millimol cyclopropanecarbonyl chloride was added dropwise to the solution of 10 millimol IV in 25 milliliter pyridine at 5° C. The reaction mixture was stirred at this temperature for 1 hour, poured onto icecold 1N aqueous HCl, the precipitated solid was filtered off, washed with water and n-hexane, then dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](Cl)=[O:5])[CH2:3][CH2:2]1.[CH2:7]([O:9][C:10]([C:12]1[C:13]2[CH2:21][CH2:20][CH2:19][CH2:18][C:14]=2[S:15][C:16]=1[NH2:17])=[O:11])[CH3:8].Cl>N1C=CC=CC=1>[CH2:7]([O:9][C:10]([C:12]1[C:13]2[CH2:21][CH2:20][CH2:19][CH2:18][C:14]=2[S:15][C:16]=1[NH:17][C:4]([CH:1]1[CH2:3][CH2:2]1)=[O:5])=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C2=C(SC1N)CCCC2
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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